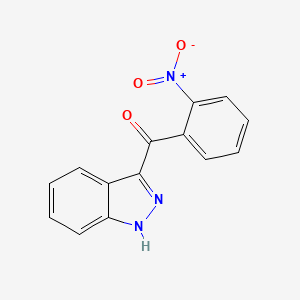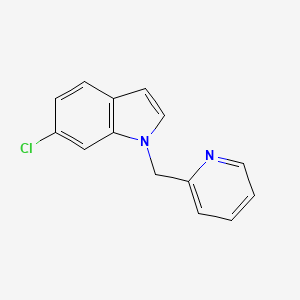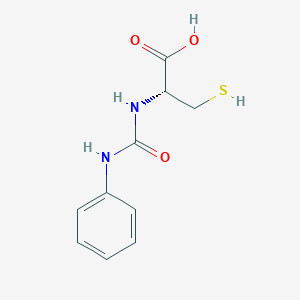
(1H-Indazol-3-yl)(2-nitrophenyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1H-Indazol-3-yl)(2-nitrophenyl)methanone is a chemical compound with the molecular formula C14H9N3O3 It is characterized by the presence of an indazole ring fused with a nitrophenyl group through a methanone linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1H-Indazol-3-yl)(2-nitrophenyl)methanone typically involves the condensation of 1H-indazole-3-carboxaldehyde with 2-nitrobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above to increase yield and purity, as well as the use of automated equipment for mixing, heating, and purification.
Analyse Des Réactions Chimiques
Types of Reactions
(1H-Indazol-3-yl)(2-nitrophenyl)methanone can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The methanone linkage can participate in nucleophilic substitution reactions, where the carbonyl group is attacked by nucleophiles.
Oxidation: The indazole ring can be oxidized under strong oxidative conditions, although this is less common.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C)
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4)
Major Products Formed
Reduction: (1H-Indazol-3-yl)(2-aminophenyl)methanone
Substitution: Various substituted derivatives depending on the nucleophile used
Oxidation: Oxidized indazole derivatives
Applications De Recherche Scientifique
(1H-Indazol-3-yl)(2-nitrophenyl)methanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Used in the development of new materials with specific properties, such as dyes or polymers.
Mécanisme D'action
The mechanism of action of (1H-Indazol-3-yl)(2-nitrophenyl)methanone is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its indazole and nitrophenyl moieties. These interactions can lead to the modulation of biological pathways, resulting in the observed bioactive effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (1H-Indazol-3-yl)(4-nitrophenyl)methanone
- (1H-Indazol-3-yl)(2-chlorophenyl)methanone
- (1H-Indazol-3-yl)(2-methylphenyl)methanone
Uniqueness
(1H-Indazol-3-yl)(2-nitrophenyl)methanone is unique due to the specific positioning of the nitro group on the phenyl ring, which can significantly influence its chemical reactivity and biological activity compared to other similar compounds. This unique structure allows for specific interactions with molecular targets, making it a valuable compound for research and development.
Propriétés
Numéro CAS |
821767-56-0 |
|---|---|
Formule moléculaire |
C14H9N3O3 |
Poids moléculaire |
267.24 g/mol |
Nom IUPAC |
1H-indazol-3-yl-(2-nitrophenyl)methanone |
InChI |
InChI=1S/C14H9N3O3/c18-14(10-6-2-4-8-12(10)17(19)20)13-9-5-1-3-7-11(9)15-16-13/h1-8H,(H,15,16) |
Clé InChI |
ZQFVIYZUGUFOMX-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=NN2)C(=O)C3=CC=CC=C3[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[6-(Benzyloxy)-5,5-dimethylhex-3-en-3-yl]benzene](/img/structure/B12530717.png)
![5-Ethenyl-1,3-difluoro-2-{[4-(trifluoromethyl)phenyl]ethynyl}benzene](/img/structure/B12530732.png)
![1-[(5-Methylthiophene-2-carbonyl)amino]cyclohexane-1-carboxylic acid](/img/structure/B12530738.png)
![4-[6-(Furan-2-yl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]phenol](/img/structure/B12530741.png)
![Pyrimido[6,1-C][1,2,4]triazepine](/img/structure/B12530749.png)








![1H,5H-Imidazo[1,5-C][1,3,5]oxadiazepine](/img/structure/B12530820.png)
